3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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Overview
Description
N-Fmoc-7-chloro-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorine atom at the 7-position of the indole ring. This modification enhances its utility in peptide synthesis and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-7-chloro-L-tryptophan typically involves the protection of the amino group of 7-chloro-L-tryptophan with the Fmoc group. This can be achieved through the reaction of 7-chloro-L-tryptophan with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for N-Fmoc-7-chloro-L-tryptophan involve large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods ensure high yield and purity, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-7-chloro-L-tryptophan undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other functional groups.
Coupling Reactions: The Fmoc group allows for coupling with other amino acids or peptides during peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Reagents like carbodiimides (e.g., DIC) and bases (e.g., DIPEA) are used to facilitate the coupling process.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Coupling Reactions: Peptides or peptide fragments with N-Fmoc-7-chloro-L-tryptophan incorporated into their sequence.
Scientific Research Applications
N-Fmoc-7-chloro-L-tryptophan is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of N-Fmoc-7-chloro-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-tryptophan: Similar structure but lacks the chlorine atom at the 7-position.
N-Fmoc-5-chloro-L-tryptophan: Chlorine atom at the 5-position instead of the 7-position.
N-Fmoc-7-aza-L-tryptophan: Contains a nitrogen atom in place of the carbon at the 7-position.
Uniqueness
N-Fmoc-7-chloro-L-tryptophan is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable tool in the synthesis of specialized peptides and proteins .
Properties
Molecular Formula |
C26H21ClN2O4 |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H21ClN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) |
InChI Key |
AURCQLTXXIAGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Cl)C(=O)O |
Origin of Product |
United States |
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